3-MERCAPTOBENZOYL CHLORIDE

Description

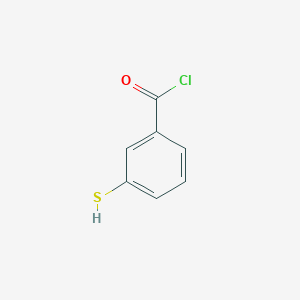

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYILWWNRCFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664614 | |

| Record name | 3-Sulfanylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70074-41-8 | |

| Record name | 3-Sulfanylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aryl Acid Chlorides As Reactive Intermediates

Aryl acid chlorides, a class of organic compounds featuring a carbonyl group attached to a chlorine atom and an aromatic ring, are of paramount importance in organic synthesis. numberanalytics.comfiveable.meebsco.com Their high reactivity makes them excellent intermediates for creating new carbon-nitrogen and carbon-oxygen bonds, which are fundamental steps in the synthesis of many pharmaceuticals, polymers, and agrochemicals. numberanalytics.com

The reactivity of acid chlorides stems from the electronegative chlorine atom, which makes the carbonyl carbon highly susceptible to attack by nucleophiles. numberanalytics.comcatalysis.blog This allows them to readily participate in nucleophilic acyl substitution reactions to form a variety of derivatives, including esters, amides, and anhydrides. numberanalytics.comfiveable.meebsco.comiitk.ac.in They are also key reagents in Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds with aromatic compounds. ebsco.comiitk.ac.in

The Unique Reactivity of the Mercapto Sh Functionality

The mercapto, or thiol, group (-SH) is the sulfur analog of an alcohol's hydroxyl group and imparts a distinct set of chemical properties to a molecule. wikipedia.org Thiols are known for their ability to participate in redox reactions, often being oxidized to form disulfides (R-S-S-R) or even further to sulfonic acids (RSO₃H). wikipedia.orgontosight.ai This reactivity is crucial in many biological systems, such as in the amino acid cysteine.

The thiol group can also act as a potent nucleophile, enabling it to react with various electrophiles. Furthermore, it exhibits a strong affinity for metal ions, forming stable complexes with metals like copper, zinc, and mercury. ontosight.aiatamankimya.comnih.gov This property is exploited in the design of metal-binding ligands and in the creation of radiopharmaceuticals for medical imaging. nih.gov

The Strategic Placement of Functional Groups in 3 Mercaptobenzoyl Chloride

Established Routes via Carboxylic Acid Chlorination

The most direct and historically significant method for synthesizing benzoyl chlorides is the chlorination of the corresponding benzoic acid. This transformation is typically achieved using inorganic acid chlorides.

Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids into acyl chlorides. iitk.ac.inmasterorganicchemistry.com The reaction with thiosalicylic acid (2-mercaptobenzoic acid) to produce 2-mercaptobenzoyl chloride is a well-documented, though complex, example of this transformation. mdpi.com The process involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux. mdpi.comorgsyn.org The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification to an extent. chemguide.co.uk

However, the reaction of thiosalicylic acid with thionyl chloride is known to produce a variety of side products. mdpi.comresearchgate.net The presence of the reactive thiol group can lead to undesired reactions, including the formation of disulfide and trisulfide linkages. Research has shown that treating thiosalicylic acid with thionyl chloride yields a mixture of the desired 2-mercaptobenzoyl chloride along with by-products such as 2,2′-dithiodibenzoyl chloride and benzo[c] chemguide.co.ukCurrent time information in Bangalore, IN.dithiol-3-one. mdpi.comresearchgate.net In one study, a small yield of 2,2′-trisulfanediyldibenzoyl chloride was also isolated and characterized by X-ray diffraction. mdpi.comdntb.gov.ua The final product distribution can be influenced by reaction conditions, and purification often requires vacuum distillation to separate the components. mdpi.com

Products from the Reaction of Thiosalicylic Acid with Thionyl Chloride

| Compound Name | Role in Reaction | Reference |

|---|---|---|

| 2-Mercaptobenzoyl chloride | Major Product | mdpi.com |

| 2,2′-Dithiodibenzoyl chloride | By-product | mdpi.com |

| Benzo[c] chemguide.co.ukCurrent time information in Bangalore, IN.dithiol-3-one | By-product | mdpi.com |

| 2,2′-Trisulfanediyldibenzoyl chloride | By-product (low yield) | mdpi.comresearchgate.net |

Phosphorus halides, specifically phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are classic reagents for the synthesis of acyl chlorides from carboxylic acids. libretexts.orgebsco.com

Phosphorus Pentachloride (PCl₅): PCl₅, a solid, reacts with carboxylic acids at room temperature to produce an acyl chloride. chemguide.co.ukchemguide.co.uk The reaction also generates hydrogen chloride gas and phosphorus oxychloride (POCl₃) as a liquid by-product. libretexts.orgchemguide.co.uk The desired acyl chloride is typically isolated from the mixture by fractional distillation. chemguide.co.uk The formation of a highly stable P=O bond in the by-product helps to drive the reaction forward. jove.com

General Reaction: RCOOH + PCl₅ → RCOCl + POCl₃ + HCl libretexts.org

Phosphorus Trichloride (PCl₃): PCl₃ is a liquid reagent that also converts carboxylic acids to acyl chlorides, but the reaction is generally less vigorous than with PCl₅ because no HCl gas is evolved. chemguide.co.ukchemguide.co.uk The reaction yields phosphorous acid (H₃PO₃) as a by-product. chemguide.co.uk Separation of the acyl chloride is again achieved through fractional distillation. libretexts.org

General Reaction: 3RCOOH + PCl₃ → 3RCOCl + H₃PO₃ chemguide.co.uk

Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Formula | Physical State | By-products | Key Features | Reference |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | Gaseous by-products simplify purification. Generally the preferred method. | masterorganicchemistry.comebsco.com |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃(l), HCl(g) | Reacts in the cold; produces a liquid by-product (POCl₃). | chemguide.co.uklibretexts.org |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃(l) | Less vigorous reaction than PCl₅; no HCl gas evolved. | chemguide.co.ukchemguide.co.uk |

Novel and Green Synthetic Approaches for Benzoyl Chlorides

In response to the environmental impact of traditional chemical processes, research has focused on developing "green" synthetic methods that minimize waste and avoid toxic reagents. humanjournals.com

One approach involves the use of triphosgene (B27547) (bis(trichloromethyl) carbonate, or BTC), a stable solid, as a phosgene (B1210022) substitute. An efficient method for preparing acyl chlorides from carboxylic acids uses BTC with a catalytic amount of N,N-dimethylformamide (DMF) in good yields. jcsp.org.pk This method avoids the handling of highly toxic gases like phosgene.

Another green strategy focuses on using environmentally benign solvents or solvent-free conditions. humanjournals.comscirp.org The N-acylation of amines has been demonstrated in a phosphate (B84403) buffer, expanding the utility of acyl chlorides in aqueous media despite their tendency to hydrolyze. tandfonline.com This method is advantageous as it avoids toxic organic solvents and allows for easy product isolation. tandfonline.com The development of photocatalytic systems, such as using visible light and a nano-Cu@CuCl co-catalyst for chlorination, represents a move towards more sustainable and energy-efficient synthesis. rsc.org Other methods aim to generate the necessary reagents from less toxic precursors, such as producing the Vilsmeier-Haack reagent from phthaloyl dichloride and DMF, thereby avoiding traditional toxic reagents like thionyl chloride or phosphoryl chloride. scirp.org

Examples of Green Synthetic Approaches for Benzoyl Chlorides and Derivatives

| Method | Key Reagents/Conditions | Advantage | Reference |

|---|---|---|---|

| Triphosgene-based Synthesis | BTC, catalytic DMF | Avoids use of phosgene gas; high yields. | jcsp.org.pk |

| Vilsmeier-Haack Reagent from Greener Precursors | Phthaloyl dichloride, DMF | Avoids toxic reagents like SOCl₂ and POCl₃. | scirp.org |

| Aqueous Synthesis | Phosphate buffer as solvent | Avoids organic solvents; easy product isolation. | tandfonline.com |

| Photocatalysis | Visible light, nano-Cu@CuCl catalyst | Sustainable and energy-efficient chlorination. | rsc.org |

Strategies for Controlling Regioselectivity and Preventing Undesired Side Reactions (e.g., Disulfide Formation)

A primary challenge in the synthesis of this compound is the prevention of side reactions involving the thiol group. The thiol is susceptible to oxidation, which can lead to the formation of disulfide bridges (R-S-S-R). nih.govnih.gov This is a chemoselectivity problem, where one functional group (the thiol) reacts undesirably while another (the carboxylic acid) is being transformed.

As observed in the reaction of thiosalicylic acid with thionyl chloride, disulfide (and even trisulfide) by-products are readily formed. mdpi.com The primary strategy to prevent this is the use of a protecting group for the thiol. By temporarily converting the thiol (-SH) into a less reactive functional group, the chlorination of the carboxylic acid can proceed without interference. After the acyl chloride is formed, the protecting group can be removed to regenerate the free thiol.

Controlling regioselectivity—the ability to direct a reaction to a specific site on a molecule—is also a critical concept in the synthesis of substituted benzoyl chloride analogues. biorxiv.org For unsymmetrically substituted arynes, for example, the final regioisomeric ratio of products can be influenced by the steric and electronic properties of both the substrate and the catalyst. researchgate.net In copper-catalyzed annulations, high levels of regioselective control have been achieved even with sterically similar reactants. nih.gov While this compound itself does not have isomeric positions for the primary chlorination reaction, the principles of regiocontrol are vital for synthesizing more complex analogues where multiple reaction sites exist.

Role of Precursors and Intermediates in Stereoselective Synthesis (e.g., from 2-acetylsulfanylbenzoyl chloride)

The use of precursors with protected functional groups is a cornerstone of modern organic synthesis. For mercaptobenzoyl chlorides, a precursor such as 3-(acetylsulfanyl)benzoic acid would be an ideal starting material. In this intermediate, the thiol group is protected as a thioacetate (B1230152). This protection prevents the sulfur from undergoing oxidation to a disulfide during the chlorination of the carboxylic acid. The synthesis would proceed in a stepwise manner:

Protection: The thiol group of 3-mercaptobenzoic acid is converted to a thioacetate.

Chlorination: The carboxylic acid of 3-(acetylsulfanyl)benzoic acid is chlorinated using a reagent like thionyl chloride to form 3-(acetylsulfanyl)benzoyl chloride. The thioacetate group is stable under these conditions.

Deprotection: The resulting acyl chloride can then be used in subsequent reactions, with the thiol revealed at a later stage by removing the acetyl protecting group.

The concept of stereoselective synthesis becomes critical when preparing chiral analogues. rsc.org Stereoselective synthesis refers to methods that favor the formation of one stereoisomer over others. beilstein-journals.org This is often achieved by using chiral precursors or catalysts. nih.govmdpi.com For instance, the synthesis of complex, biologically active molecules often starts from a readily available chiral precursor, such as (S)-prolinol derived from the amino acid proline. mdpi.com In the synthesis of pinane-based 2-amino-1,3-diols, the stereochemistry of the final product is controlled by the stereoselective aminohydroxylation of a carbamate (B1207046) precursor. beilstein-journals.org Therefore, if a chiral analogue of this compound were desired, the synthesis would need to start with a stereochemically pure precursor to ensure the final product has the correct three-dimensional structure. beilstein-journals.org

Fundamental Nucleophilic Acyl Substitution (Addition-Elimination) Pathways

This compound, a bifunctional molecule, possesses two reactive centers: an electrophilic acyl chloride and a nucleophilic thiol group. The reactivity of the acyl chloride group is characterized by nucleophilic acyl substitution, a process that generally proceeds through an addition-elimination mechanism. masterorganicchemistry.compressbooks.pub In this two-step process, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.publibretexts.org Subsequently, this unstable intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an effective leaving group. pressbooks.publibretexts.org

The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, a characteristic attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org This high reactivity allows for the conversion of acyl chlorides into other carboxylic acid derivatives such as esters and amides. pressbooks.pub

Reactions with Oxygen Nucleophiles: Esterification and Hydrolysis Mechanisms

Esterification: this compound readily reacts with alcohols in a process known as alcoholysis to form esters. libretexts.org This reaction is a classic example of nucleophilic acyl substitution. libretexts.org The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction typically proceeds under mild conditions and often includes a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride gas byproduct. libretexts.org The general mechanism involves the formation of a tetrahedral intermediate which then eliminates a chloride ion to yield the ester. libretexts.org

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form 3-mercaptobenzoic acid. chemguideforcie.co.uk This reaction is also a nucleophilic acyl substitution, with water acting as the nucleophile. chemguideforcie.co.uk The reaction can be vigorous, especially with aliphatic acyl chlorides. chemguideforcie.co.uk The presence of the thiol group may influence the reaction rate and could potentially lead to side reactions under certain conditions. The hydrolysis process is sensitive to moisture, necessitating that reactions involving this compound be conducted under anhydrous conditions to prevent the formation of the corresponding carboxylic acid.

Reactions with Nitrogen Nucleophiles: Amide Formation via Aminolysis

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of amides through a process called aminolysis. libretexts.orgsavemyexams.com The nitrogen atom of the amine, possessing a lone pair of electrons, functions as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This reaction is generally rapid and results in the formation of a stable amide bond and hydrogen chloride. savemyexams.com To prevent the protonation of the amine reactant by the HCl byproduct, the reaction is typically carried out in the presence of an excess of the amine or a non-nucleophilic base. savemyexams.com

The formation of amides from acyl chlorides is a highly efficient and widely used synthetic method. savemyexams.comresearchgate.net Studies have shown the successful synthesis of various N-substituted amides from acyl chlorides, highlighting the versatility of this reaction. nih.govresearchgate.net For instance, N-2-mercaptobenzoyl-amino amides have been prepared in a one-pot synthesis, demonstrating the utility of this pathway. nih.gov

Reactivity with Carbon Nucleophiles: Transformations with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon nucleophiles that react with acyl chlorides. orgoreview.comsaskoer.ca The reaction of this compound with these reagents typically leads to the formation of tertiary alcohols. saskoer.ca This transformation occurs through a two-step process. Initially, the organometallic reagent performs a nucleophilic acyl substitution on the acyl chloride to form a ketone intermediate. fscj.educhemistrysteps.com This newly formed ketone is also reactive towards the organometallic reagent and undergoes a subsequent nucleophilic addition to yield a tertiary alcohol after an aqueous workup. saskoer.cafscj.edu

To achieve the formation of a ketone as the final product, less reactive organometallic reagents like organocuprates (Gilman reagents, R₂CuLi) are employed. chemistrysteps.com Organocuprates are selective and will typically react with the acyl chloride to form the ketone without proceeding to the formation of the tertiary alcohol. fscj.educhemistrysteps.com The choice of the organometallic reagent is therefore crucial in determining the final product of the reaction.

Chemical Transformations Involving the Thiol Group

The thiol (-SH) group of this compound introduces a second reactive site into the molecule, allowing for a range of chemical transformations distinct from the reactions of the acyl chloride functionality.

Formation of Thioesters and Subsequent Reactions

The thiol group of this compound can react with acylating agents to form thioesters. Thioesters are important intermediates in organic synthesis, including in native chemical ligation (NCL) for the synthesis of peptides and proteins. rsc.org In NCL, a peptide with a C-terminal thioester reacts with a peptide containing an N-terminal cysteine residue to form a native peptide bond. rsc.org Aryl thioesters, such as those that could be derived from this compound, are known to be highly reactive intermediates in these ligation reactions. rsc.orgresearchgate.net

Oxidation Pathways and Disulfide Bond Formation

The thiol group is susceptible to oxidation. chemistrysteps.com Mild oxidizing agents can convert thiols into disulfides (RSSR), forming a disulfide bridge. chemistrysteps.combionity.com In the case of this compound, intermolecular oxidation would lead to the formation of 3,3'-dithiodibenzoyl chloride, a dimeric species containing a disulfide bond. The formation of disulfide byproducts is a common observation in reactions involving mercaptobenzoyl derivatives, particularly during synthesis or workup procedures that are not conducted under strictly anaerobic conditions. nih.gov The propensity for disulfide formation highlights the need for careful control of the reaction environment to prevent unwanted side reactions. nih.gov The use of an inert atmosphere (N₂/Ar) is often recommended to mitigate oxidative coupling of thiol groups.

| Reagent/Condition | Functional Group Targeted | Primary Product(s) |

| Alcohol (R'OH) | Acyl Chloride | Ester |

| Water (H₂O) | Acyl Chloride | Carboxylic Acid |

| Amine (R'NH₂) | Acyl Chloride | Amide |

| Grignard Reagent (R'MgX) | Acyl Chloride | Tertiary Alcohol |

| Organocuprate (R'₂CuLi) | Acyl Chloride | Ketone |

| Mild Oxidizing Agent | Thiol | Disulfide |

| Acylating Agent | Thiol | Thioester |

Mechanistic Investigations of C-Cl Bond Activation in Related Systems

The activation of the carbon-chlorine (C-Cl) bond is a critical step in the reactions of acyl chlorides and related organochlorine compounds. Mechanistic studies on related systems, such as benzyl (B1604629) chlorides and other polychloroalkanes, provide insight into the potential pathways for C-Cl bond cleavage. These investigations reveal that the activation can proceed through various mechanisms, including single-electron reduction, oxidative addition to transition metals, and photoinduced carbene insertion processes. acs.orgnih.govcsic.es

For instance, research on the reductive homocoupling of benzyl chlorides has demonstrated that cooperative catalysis involving zirconocene (B1252598) and photoredox catalysts can facilitate C-Cl bond cleavage under mild conditions. nih.gov This process generates benzyl radicals, which then couple to form bibenzyl products. The formation of a strong Zirconium-Chlorine (Zr-Cl) bond is a key driving force for the challenging C-Cl bond scission. nih.gov Theoretical studies using ab initio methods on benzyl chloride have shown that the energy profile of its radical anion is dissociative, indicating that reductive electron transfer leads to C-Cl bond breaking. rsc.org

Furthermore, photoinduced activation using triplet carbenes has been shown to activate the C-Cl bond in polychloroalkanes, benzyl chloride, and allyl chloride. acs.orgnih.gov These studies suggest that the electronic properties of the system play a crucial role, with electron-withdrawing groups favoring the triplet state responsible for C-Cl activation. nih.gov While these mechanisms are described for different classes of chloro-compounds, the principles of bond cleavage through radical intermediates or interactions with catalysts are relevant considerations for the reactivity of the acyl chloride group in molecules like this compound.

Electrophilic Nature of the Carbonyl Carbon

The reactivity of this compound, like all acyl chlorides, is dominated by the electrophilic character of its carbonyl carbon atom. vaia.comfiveable.me This electrophilicity arises from the strong electron-withdrawing effects of two adjacent electronegative atoms: the carbonyl oxygen and the chlorine atom. futurelearn.com The oxygen atom pulls electron density from the carbon through both induction and resonance, creating a significant partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. futurelearn.comkhanacademy.org The chlorine atom further intensifies this positive charge via its inductive effect, making the carbonyl carbon an excellent site for attack by nucleophiles. futurelearn.com

Reactions involving the carbonyl carbon of acyl chlorides typically proceed via a nucleophilic acyl substitution, which occurs through a two-step addition-elimination mechanism. vaia.comfiveable.me

Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate where the carbon is sp³ hybridized. vaia.comfuturelearn.com

Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled. vaia.comfuturelearn.com The chloride ion is an effective leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution. vaia.com

This inherent reactivity makes acyl chlorides, including this compound, valuable intermediates for synthesizing other carboxylic acid derivatives such as esters, amides, and acid anhydrides. khanacademy.orglibretexts.org The high electrophilicity of the carbonyl carbon means these reactions are often rapid and exothermic.

Influence of Substituents on Reaction Pathways

Substituents on the aromatic ring of benzoyl chlorides profoundly influence their reactivity and the mechanistic pathways they follow, particularly in solvolysis reactions. rsc.orgnih.gov The nature and position of the substituent can alter the electronic properties of the acyl group, affecting the stability of intermediates or transition states. Substituents are broadly classified as electron-donating or electron-withdrawing.

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the benzene ring. When located at the para position, they can stabilize a developing positive charge on the carbonyl carbon through resonance. This stabilization favors dissociative or Sₙ1-like mechanisms, where the C-Cl bond breaks to form an acylium cation intermediate. nih.govarkat-usa.org

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the ring. They increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. khanacademy.org This generally favors associative or Sₙ2-like mechanisms. arkat-usa.org

In the case of This compound , the thiol group (-SH) is in the meta position. From this position, its electronic influence is primarily inductive. As sulfur is more electronegative than carbon, the -SH group acts as a weak electron-withdrawing group through induction. This would be expected to slightly increase the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, favoring an associative (addition-elimination) pathway.

Kinetic studies on the solvolysis and aminolysis of various substituted benzoyl chlorides provide quantitative data on these substituent effects. For example, Hammett-type plots, which correlate reaction rates with substituent constants (σ), often show changes in slope or breaks, indicating a shift in the reaction mechanism as the electronic nature of the substituent is varied. rsc.orgrsc.org In solvents with high ionizing power, a linear relationship is often observed for substituents that support a cationic mechanism. rsc.orgnih.gov

The tables below present research findings on the reactivity of substituted benzoyl chlorides in different reactions.

Table 1: Rate Coefficients and Activation Parameters for the Reaction of Substituted Benzoyl Chlorides with Aniline in Benzene.

| Substituent in Benzoyl Chloride | Rate Coefficient, k (l. mole⁻¹ sec.⁻¹) at 25°C | Activation Energy, E (kcal. mole⁻¹) |

|---|---|---|

| None | 0.0669 | 8.1 |

| o-Chloro | 0.177 | 7.7 |

| m-Chloro | 0.207 | 6.6 |

| p-Chloro | 0.111 | 7.3 |

| 3,5-Dichloro | 0.565 | 6.0 |

| 2,4-Dichloro | 0.435 | 6.1 |

Table 2: Solvolysis Rate Constants for p-Substituted Benzoyl Chlorides in 97% Hexafluoroisopropanol-Water (97H) at 25.0 °C.

| Para Substituent (Z) | Rate Constant, k (s⁻¹) |

|---|---|

| OMe | 1.55 x 10⁻¹ |

| Me | 1.21 x 10⁻⁴ |

| H | 1.02 x 10⁻⁷ |

| Cl | 2.10 x 10⁻⁹ |

| NO₂ | 1.44 x 10⁻¹² |

These data illustrate that both the electronic nature and the position of the substituent have a significant impact on the reaction rates. For the reaction with aniline, the chloro-substituents, which are electron-withdrawing, generally increase the rate of reaction, consistent with an attack on the electrophilic carbonyl carbon. rsc.org In contrast, the solvolysis data in a weakly nucleophilic, high ionizing power solvent show a dramatic increase in rate for electron-donating groups, indicative of a shift towards a dissociative, cationic mechanism. nih.gov

Strategic Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Compounds

The presence of both an electrophilic acyl chloride and a nucleophilic thiol group within the same molecule makes 3-mercaptobenzoyl chloride an ideal starting material for the synthesis of a variety of sulfur-containing heterocyclic compounds. The reactivity of these two functional groups can be strategically manipulated to construct complex ring systems.

One plausible, though not yet explicitly documented, application is in the synthesis of thioxanthone derivatives. The general synthesis of thioxanthones can be achieved through the condensation of ortho-chlorosulfenylbenzoyl chloride with aromatic compounds in the presence of a Friedel-Crafts catalyst. gunjalindustries.com By analogy, intramolecular cyclization of this compound derivatives, or its reaction with arynes, could provide a pathway to various thioxanthone scaffolds.

While direct examples are scarce in the literature for the 3-mercapto isomer, the closely related 2-mercaptobenzoic acid is a well-established precursor for sulfur-containing heterocycles. For instance, 2-mercaptobenzoic acid reacts with substituted aryl bromomethyl ketones in a one-pot synthesis to form 2-aroylbenzo[b]thiophen-3-ols. This reaction proceeds via an initial S-alkylation followed by an in-situ intramolecular cyclization. A similar reaction pathway could be envisioned for this compound, leading to the formation of novel benzothiophene (B83047) derivatives.

Precursor for Therapeutically Relevant Molecular Architectures

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. This compound, and its corresponding acid, serve as valuable starting materials for molecules with potential biological activity. For example, derivatives of 3-amino-2-mercaptobenzoic acid have been identified as important intermediates in the preparation of compounds with microbicidal and plant-immunizing properties. google.com

The structural motif of a mercaptobenzoic acid is found in various biologically active compounds. While a large body of research focuses on other isomers, the principles can be extended to the 3-mercapto variant. For instance, many biologically active compounds contain a benzoic acid core, and their activity is often modulated by the nature and position of substituents. nih.gov The thiol group, in particular, is known to interact with biological targets and can be a key feature for therapeutic efficacy. The synthesis of complex molecules often involves the use of protecting groups and coupling agents to selectively form amide and ester bonds, strategies that are directly applicable to derivatives of this compound. researchgate.net

Derivatization Agent in Advanced Analytical Methodologies

The highly reactive acyl chloride group of this compound makes it a candidate for a derivatization agent in analytical chemistry, particularly for chromatography and mass spectrometry. Derivatization is a technique used to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability.

Enhancing Detectability and Selectivity in Mass Spectrometry-Based Analysis

In mass spectrometry, derivatization with a reagent like benzoyl chloride can significantly enhance the ionization efficiency and fragmentation pattern of an analyte, leading to improved sensitivity and selectivity. gunjalindustries.com Benzoyl chloride is known to react with primary and secondary amines, phenols, and thiols. gunjalindustries.com The introduction of the benzoyl group increases the hydrophobicity of polar analytes, which can improve their retention in reversed-phase liquid chromatography and enhance their signal in mass spectrometry.

While specific studies on this compound are not prevalent, the general utility of benzoyl chloride as a derivatizing agent is well-established for the analysis of a wide range of compounds, including neurochemicals and biogenic amines. gunjalindustries.comchemicalbook.com The presence of the thiol group in this compound could offer an additional site for modification or interaction, potentially allowing for the development of novel derivatization strategies with unique selectivity.

Optimization of Chromatographic Separation Techniques

In both gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can be employed to improve the separation of analytes. For GC analysis, derivatization can increase the volatility of polar compounds, allowing them to be analyzed at lower temperatures. nih.gov For HPLC, derivatization with a hydrophobic tag like a benzoyl group can increase the retention time of polar analytes on reversed-phase columns, moving them away from the solvent front and improving their resolution from other components in a complex mixture.

The reaction of this compound with analytes containing amine or hydroxyl groups would result in the formation of amides or esters, respectively. These derivatives would exhibit altered chromatographic behavior, facilitating their separation and quantification. The general principles of benzoylation for improving chromatographic analysis of biogenic amines and other small molecules are well-documented and would be applicable to derivatization with this compound. nih.gov

Role in Peptide Chemistry and Bio-conjugation (based on acyl chloride reactivity)

The synthesis of peptides and the modification of proteins are crucial areas of chemical biology. The acyl chloride functionality of this compound allows it to readily react with the free amino groups of amino acids and peptides to form stable amide bonds. wikipedia.org This reactivity is the basis for its potential application in peptide synthesis and bio-conjugation.

In peptide synthesis, acyl chlorides can be used as activating agents for the carboxyl group of an amino acid, enabling the formation of a peptide bond. While modern peptide synthesis often relies on milder coupling reagents to avoid side reactions and racemization, the fundamental reactivity of acyl chlorides is a cornerstone of amide bond formation. mdpi.comsigmaaldrich.com

The thiol group of this compound introduces an additional functionality that can be used for bio-conjugation. For example, after acylation of a peptide with this compound, the free thiol group could be used to attach the peptide to a surface, a nanoparticle, or another biomolecule through thiol-maleimide chemistry or disulfide bond formation. The incorporation of mercapto-amino acids, such as mercaptoproline, into peptides is a known strategy to introduce conformational constraints and provide handles for conjugation. nih.govresearchgate.net

Utilization in Multi-component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. wikipedia.orgorganic-chemistry.org These reactions are highly valued for their efficiency and ability to generate large libraries of diverse compounds for drug discovery and other applications.

The Passerini and Ugi reactions are two of the most well-known isocyanide-based MCRs. nih.govbeilstein-journals.org The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. researchgate.net The Ugi reaction is a four-component reaction that adds an amine to this mixture to produce an α-acylamino amide. beilstein-journals.org

Given that this compound is readily derived from 3-mercaptobenzoic acid, the latter could potentially be used as the carboxylic acid component in Passerini and Ugi reactions. This would lead to the incorporation of the mercapto-benzoyl moiety into the final product, providing a handle for further functionalization or introducing a specific pharmacophore. The ability to introduce the thiol group in a single, efficient step would be highly advantageous for the rapid generation of molecular diversity.

Role in Materials Science and Polymer Chemistry

Monomer or Co-monomer in Polycondensation Reactions

3-Mercaptobenzoyl chloride can serve as a monomer in polycondensation reactions to synthesize aromatic polythioesters. The acyl chloride group is highly reactive towards nucleophiles, while the thiol group can participate in thioester bond formation. The self-polycondensation of this compound would lead to the formation of poly(m-phenylene thioester), a polymer with a backbone composed of aromatic rings linked by thioester groups. This type of polymerization is a step-growth process, where the polymer chain grows by the reaction between the functional groups of the monomers.

Alternatively, this compound can be used as a co-monomer with other difunctional monomers, such as diamines or diols, to produce copolymers. For instance, in a reaction with an aromatic diamine, both amide and thioester linkages could potentially be formed, leading to the synthesis of poly(amide-thioester)s. The incorporation of the thioester linkages into the polymer backbone can influence the material's thermal stability, refractive index, and resistance to hydrolysis compared to traditional polyesters or polyamides. The synthesis of high-performance polymers like aramids often involves the low-temperature solution polycondensation of aromatic diamines and diacid chlorides. By incorporating this compound as a co-monomer in such reactions, it is possible to introduce thiol functional groups along the polymer chain, which can then be used for further modifications.

The general reaction conditions for these polycondensations typically involve aprotic polar solvents and may require an acid scavenger to neutralize the hydrochloric acid byproduct generated from the reaction of the acyl chloride. The properties of the resulting polymers, such as molecular weight, solubility, and thermal characteristics, are highly dependent on the reaction conditions and the purity of the monomers.

Incorporation into Functional Polymeric Systems

The unique chemical nature of this compound makes it a valuable building block for the creation of functional polymeric systems. The presence of the thiol group allows for a range of post-polymerization modifications and imparts specific functionalities to the resulting materials.

Research into analogous aromatic monomers has demonstrated the potential for creating highly ordered, crystalline microstructures known as polymer whiskers. For example, the polymerization of S-acetyl-4-mercaptobenzoic acid, a para-isomer derivative, in a high-temperature solution has been shown to yield poly(p-mercaptobenzoyl) whiskers. These whiskers are characterized by a uniform, needle-like morphology with lengths and widths on the micrometer and sub-micrometer scale, respectively. Electron diffraction studies have revealed that these whiskers possess a single-crystal nature, with the polymer chains aligned along the long axis of the whisker.

By analogy, the controlled polycondensation of this compound or its derivatives could potentially lead to the formation of poly(m-mercaptobenzoyl) with tuned morphologies, including whiskers. The formation of such ordered structures is driven by a process of reaction-induced crystallization of oligomers during polymerization. The choice of solvent and polymerization temperature are critical parameters for controlling the morphology of the resulting polymer. The ability to create such highly oriented, crystalline microstructures is of significant interest for applications in high-performance composites and advanced materials where directional properties are desired.

Table 1: Comparison of Monomers for Polymer Whisker Synthesis

| Monomer | Resulting Polymer | Morphology | Key Findings |

|---|---|---|---|

| S-acetyl-4-mercaptobenzoic acid | Poly(p-mercaptobenzoyl) | Whiskers | Uniform width and single-crystal nature. |

| 4-Acetoxybenzoic acid | Poly(p-oxybenzoyl) | Whiskers | Forms block copolymers with mercaptobenzoyl units. |

The reactive nature of the acyl chloride group in this compound makes it a suitable agent for the surface modification of polymers that possess nucleophilic functional groups, such as hydroxyl or amine groups. This "grafting to" approach allows for the covalent attachment of the mercaptobenzoyl moiety onto the surface of a polymer film or fiber, thereby introducing thiol groups. These thiol groups can significantly alter the surface properties of the polymer, such as its hydrophilicity, and provide reactive sites for further functionalization.

For example, the surface of aramid fibers, which have amide groups in their backbone, can be modified to enhance their adhesion to a polymer matrix in composite materials. While direct modification with this compound is not commonly reported, the principle of introducing functional groups to the fiber surface is well-established. Methods such as plasma treatment or chemical etching are often used to introduce reactive functionalities, which could then react with a molecule like this compound.

Furthermore, if this compound is used as a co-monomer in the synthesis of a polymer, the resulting polymer chain will have pendant thiol groups. These thiol groups are highly reactive and can undergo a variety of chemical transformations, including oxidation to form disulfide crosslinks, reaction with alkenes via thiol-ene chemistry, and binding to metal surfaces. This allows for the tuning of the polymer's properties, such as its mechanical strength and processability, and for the development of functional materials for specific applications.

Precursor for Specialty Materials with Tailored Properties (e.g., sensors, catalysts)

The thiol functionality introduced by this compound is of particular interest for the development of specialty materials such as sensors and catalysts. The sulfur atom in the thiol group has a strong affinity for heavy metal ions and can form stable self-assembled monolayers (SAMs) on noble metal surfaces like gold and silver.

In the field of sensors, mercaptobenzoic acid and its derivatives are widely used as probe molecules for surface-enhanced Raman scattering (SERS) based detection. For instance, 4-mercaptobenzoic acid can form a SAM on gold or silver nanoparticles, which then serves as a platform for the sensitive detection of various analytes. By using this compound to functionalize a surface or a polymer, the mercaptobenzoic acid moiety can be introduced, which can then be used to create a SERS-active substrate. These substrates can be employed for the trace-level detection of environmental pollutants or biomolecules. mdpi.com

The ability of thiol groups to coordinate with metal ions also makes them valuable components in the design of catalysts. Gold nanostructures functionalized with 4-mercaptobenzoic acid have been shown to exhibit improved catalytic activity. this compound can be used to anchor these catalytic metal nanoparticles to a polymer support, creating a heterogeneous catalyst that is easily recoverable and reusable. The polymer backbone provides mechanical stability, while the thiol groups act as ligands to stabilize the metal nanoparticles and modulate their catalytic performance. The development of such polymer-supported catalysts is an active area of research aimed at creating more efficient and sustainable chemical processes.

Computational Chemistry and Advanced Spectroscopic Investigations

Theoretical Studies of Electronic Structure and Reactivity

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 3-mercaptobenzoyl chloride at an atomic level. These methods allow for the elucidation of electronic structure, conformational preferences, and reaction pathways that may be difficult to study experimentally due to the compound's reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can predict a variety of important chemical properties.

Molecular Properties: DFT calculations, typically using a basis set such as 6-311++G(d,p), can be employed to optimize the ground-state geometry of this compound. From this optimized structure, key electronic properties can be determined. The distribution of electron density and the molecular electrostatic potential (MESP) map are particularly insightful. The MESP would likely show a region of high positive potential around the carbonyl carbon of the acyl chloride group, indicating its high susceptibility to nucleophilic attack. Conversely, regions of negative potential would be expected around the oxygen, chlorine, and sulfur atoms due to their lone pairs of electrons.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO is likely to be localized on the sulfur atom and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is expected to be centered on the acyl chloride group, specifically on the C=O π* antibonding orbital, confirming this as the site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Reaction Pathways: DFT can be used to model reaction mechanisms involving this compound. For its reaction with a nucleophile, such as an amine or alcohol, DFT can be used to calculate the energy profile of the reaction pathway. This would typically involve locating the transition state for the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the chloride leaving group. The calculated activation energies for these steps can provide quantitative insights into the reaction rates.

Furthermore, DFT can be used to study the reactivity of the thiol group. For example, the acidity of the thiol proton (pKa) can be estimated using thermodynamic cycles in conjunction with a solvent model. The reaction pathway for the oxidation of the thiol to a disulfide or other sulfur oxides could also be investigated, providing valuable information on the compound's stability and potential side reactions. Studies on related substituted benzoyl chlorides have shown that both electron-donating and electron-withdrawing groups on the aromatic ring can significantly influence the stability of intermediates and transition states in reactions like solvolysis. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT This table presents hypothetical but realistic values based on DFT studies of similar aromatic compounds for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Charge on Carbonyl Carbon | +0.75 e | A high positive charge confirms this site as the primary electrophilic center for nucleophilic attack. |

| Charge on Thiol Hydrogen | +0.15 e | Indicates the acidity of the thiol proton. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound in various environments.

Conformational Analysis: While the benzene (B151609) ring is rigid, this compound possesses conformational flexibility due to rotation around the C-C(O) and C-S bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations. For the parent benzoyl chloride, a planar conformation is preferred, allowing for conjugation between the aromatic ring and the carbonyl group. researchgate.net In this compound, the presence of the thiol group in the meta position is not expected to introduce significant steric hindrance that would force the acyl chloride group out of the plane of the ring. However, MD simulations could quantify the rotational barrier and the population of different conformers at a given temperature.

Intermolecular Interactions: MD simulations are particularly useful for studying how molecules interact with each other in the liquid phase or in solution. For this compound, simulations in different solvents (e.g., a polar protic solvent like water, a polar aprotic solvent like DMSO, and a nonpolar solvent like toluene) would reveal the nature of the solute-solvent interactions. A key interaction to investigate would be hydrogen bonding involving the thiol group. The thiol (S-H) group can act as a hydrogen bond donor, and to a lesser extent, the sulfur atom can act as a hydrogen bond acceptor. MD simulations can provide information on the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or with other this compound molecules. Such simulations have been used to understand the flexibility of aromatic cages in proteins and the solvation of aromatic compounds at interfaces. nih.govacs.org These interactions are crucial for understanding the compound's solubility, reactivity, and aggregation behavior.

Advanced Spectroscopic Probes of Molecular Structure and Interactions (beyond basic identification)

While basic spectroscopic methods like standard 1H and 13C NMR and IR are used for routine identification, advanced techniques can provide much deeper insights into the molecular structure, conformation, and non-covalent interactions of this compound.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

Structural Elucidation: The crystal structure would confirm the connectivity of the atoms and provide precise geometric parameters. For example, the C=O and C-Cl bond lengths in the acyl chloride group, and the C-S and S-H bond lengths in the thiol group could be compared to those in related known structures, such as benzoyl chloride itself. wikimedia.orgwikipedia.org This data can provide insights into the electronic effects of the substituents. For instance, the C-C bond lengths within the aromatic ring could reveal deviations from perfect hexagonal symmetry due to the electronic influence of the acyl chloride and thiol groups.

Non-Covalent Interactions: In the solid state, molecules pack in a regular, repeating arrangement known as a crystal lattice. The way molecules are arranged in the lattice is determined by intermolecular forces. X-ray crystallography can reveal the details of these interactions. For this compound, potential non-covalent interactions that could be observed include:

Hydrogen Bonding: The thiol group (S-H) could act as a hydrogen bond donor to the carbonyl oxygen (C=O) or the chlorine atom of a neighboring molecule. While S-H...O hydrogen bonds are generally weaker than O-H...O bonds, they can still play a significant role in determining the crystal packing.

π-π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

Other Interactions: Weaker interactions, such as C-H...O and C-H...π interactions, could also be identified, providing a complete picture of the solid-state architecture. The crystal structure of benzoyl fluoride (B91410) has revealed the presence of specific π-interactions. nih.gov

Table 2: Expected Crystallographic Data for this compound This table presents hypothetical but realistic values based on known crystal structures of related benzoyl derivatives for illustrative purposes.

| Parameter | Expected Value | Comparison Compound | Reference Value |

|---|---|---|---|

| C=O Bond Length | ~1.18 Å | Benzoyl chloride | 1.177 Å |

| C-Cl Bond Length | ~1.79 Å | Benzoyl chloride | 1.789 Å |

| C-S Bond Length | ~1.77 Å | Thiophenol | ~1.76 Å |

| S-H Bond Length | ~1.34 Å | Thiophenol | ~1.35 Å |

| C-C(O)-Cl Angle | ~120° | Benzoyl chloride | 119.8° |

| C-S-H Angle | ~96° | Thiophenol | ~96.5° |

Application of Advanced NMR Techniques for Mechanistic Insights (where relevant data are reported)

While direct reports on the application of advanced NMR techniques to this compound are not available, the utility of these methods can be inferred from studies on other reactive molecules. Two-dimensional (2D) NMR techniques would be invaluable for unambiguous structure confirmation and could potentially be used to gain mechanistic insights.

Structural Confirmation:

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would show correlations between protons that are coupled to each other. libretexts.org For this compound, this would definitively establish the connectivity of the protons on the aromatic ring, confirming the 1,3-substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com This would allow for the unambiguous assignment of the 13C NMR signals for the protonated aromatic carbons.

Mechanistic Insights: NMR spectroscopy can be used to monitor the progress of a reaction in real-time. By acquiring spectra at different time points during a reaction involving this compound (for example, its reaction with an amine to form an amide), one could identify the formation of intermediates. If a tetrahedral intermediate has a sufficient lifetime, it might be detectable by NMR.

Furthermore, variable-temperature NMR studies could provide information about dynamic processes, such as the rate of rotation around the C-C(O) bond. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to calculate the activation energy for such conformational changes. While no such specific data has been reported for this compound, these techniques are standard tools in the study of reaction mechanisms and molecular dynamics. acs.orglibretexts.org

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Green Chemistry Approaches for its Synthesis

The traditional synthesis of acyl chlorides, including 3-Mercaptobenzoyl chloride, often involves reagents like thionyl chloride, which are effective but pose significant environmental and safety concerns. A major thrust of future research is the development of greener synthetic routes that align with the principles of sustainable chemistry. This involves exploring alternative chlorinating agents, minimizing solvent use, and improving energy efficiency.

Key research avenues include:

Alternative Chlorinating Agents: Moving away from thionyl chloride and oxalyl chloride is a priority. Research is exploring solid or less hazardous reagents that simplify purification and reduce toxic byproducts. For instance, combinations like N-chlorosuccinimide with photocatalysts or the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) represent milder alternatives for converting alcohols to chlorides and could be adapted for carboxylic acids.

Catalytic Approaches: The development of catalytic methods to generate the acyl chloride from the corresponding carboxylic acid (3-mercaptobenzoic acid) would be a significant advancement. This could involve novel catalysts that activate the carboxylic acid in situ under milder conditions, avoiding the need for stoichiometric amounts of harsh reagents.

Green Solvents and Conditions: The use of bio-based or recyclable solvents is a critical component of green synthesis. Studies on amide synthesis from acid chlorides have demonstrated the utility of bio-available solvents like Cyrene™, which can replace traditional dipolar aprotic solvents. Similarly, performing reactions in aqueous systems, potentially using surfactant-based micellar catalysis, could drastically reduce the reliance on volatile organic compounds (VOCs).

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches

| Feature | Traditional Synthesis (Thionyl Chloride) | Emerging Green Approaches |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Cyanuric chloride, N-chlorosuccinimide, Catalytic systems |

| Solvents | Dichloromethane, Toluene, DMF (catalyst) | Bio-based solvents (e.g., Cyrene™), Aqueous micellar systems |

| Byproducts | SO₂, HCl, CO, CO₂ | Fewer toxic byproducts, potentially recyclable catalysts |

| Conditions | Often requires heating/reflux | Milder conditions, photocatalysis, room temperature reactions |

| Safety/Handling | Highly corrosive and toxic reagents | Safer, solid reagents, reduced handling risks |

Integration in Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent use of highly reactive compounds like this compound are ideally suited for continuous flow chemistry. This paradigm shift from batch to flow processing offers substantial improvements in safety, control, and scalability. Future research will focus on developing robust flow protocols for this compound.

Key advantages and research directions include:

Enhanced Safety: Flow reactors handle only small volumes of hazardous materials at any given time, drastically minimizing the risks associated with exothermic reactions or accidental releases. The in situ generation and immediate consumption of this compound in a telescoped flow synthesis would be a major safety advancement, preventing the isolation and storage of this reactive intermediate.

Precise Reaction Control: Microreactors provide superior heat and mass transfer compared to batch reactors. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, fewer impurities, and better reproducibility. For exothermic reactions, such as the formation of the acyl chloride or its subsequent amidation, this control is critical.

Scalability and Automation: Flow chemistry allows for seamless scaling by extending the operation time or by "numbering-up" (running multiple reactors in parallel). Integrating these flow systems with automated control and real-time analytics, such as inline spectroscopy, enables high-throughput reaction optimization and on-demand production. This is particularly valuable for creating libraries of derivative compounds for materials or pharmaceutical screening. Research into the continuous flow synthesis of related intermediates has demonstrated significant reductions in reaction time and raw material consumption compared to traditional batch processes. oaepublish.com

Design and Synthesis of Next-Generation Functional Materials Utilizing its Scaffold

The true potential of this compound lies in its bifunctional scaffold, which enables its use as a versatile molecular linker for creating advanced materials. The thiol (-SH) group provides a soft nucleophile ideal for specific surface chemistries (e.g., binding to gold), while the acyl chloride (-COCl) is a highly reactive electrophile for forming robust covalent bonds (e.g., esters, amides).

Future research in materials science will likely exploit this dual functionality in several areas:

Self-Assembled Monolayers (SAMs): The thiol group can anchor the molecule to noble metal surfaces like gold, silver, and copper, forming well-ordered SAMs. nih.gov The outward-facing acyl chloride group can then be used to covalently immobilize a wide range of molecules, including proteins, DNA, or small organic compounds, creating highly functionalized surfaces for biosensors, molecular electronics, and biocompatible coatings. nih.goved.ac.uk

Polymer Synthesis: this compound is an ideal monomer for synthesizing polythioesters. Polycondensation reactions involving both the thiol and acyl chloride functionalities could lead to novel polymers with unique thermal, optical, and mechanical properties. nih.gov These materials could find applications in high-refractive-index lenses, specialty plastics, and degradable polymers.

Surface Modification and Functionalization: The molecule can be used to modify a variety of surfaces beyond metals. For example, it can functionalize carbon-based materials (like graphene oxide or carbon nanotubes) or polymer surfaces that have appropriate reactive sites. researchgate.net The acyl chloride can react with hydroxyl or amine groups on a substrate, leaving a terminal thiol group available for further "click" chemistry reactions, such as thiol-ene additions. nih.gov

Responsive and Deconstructable Materials: The thioester linkage, formed when both functionalities of the molecule are engaged in polymerization, can be designed to be cleavable under specific conditions (e.g., changes in pH or redox environment). This opens pathways to creating "smart" materials that can be deconstructed on demand, contributing to recyclable and sustainable material life cycles. rsc.orgnih.gov

Table 2: Potential Applications of Materials Derived from this compound

| Material Type | Key Functional Groups Used | Potential Application |

|---|---|---|

| Functionalized SAMs | Thiol (for surface attachment), Acyl Chloride (for coupling) | Biosensors, molecular electronics, anti-fouling coatings |

| Polythioesters | Thiol and Acyl Chloride (as monomer units) | High-refractive-index optics, advanced composites, degradable plastics |

| Modified Surfaces | Acyl Chloride (for surface grafting), Thiol (for subsequent reactions) | Drug delivery platforms, chromatography supports, catalytic surfaces |

| Janus Particles | Thiol and/or Acyl Chloride (for regioselective functionalization) | Targeted drug delivery, advanced coatings, molecular recognition systems |

Advanced Mechanistic Elucidation via In Situ and Time-Resolved Spectroscopic Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling material properties. Future research will increasingly rely on advanced Process Analytical Technology (PAT) to study the formation and reactions of this compound in real time.

Promising techniques and their applications include:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ allow for the continuous monitoring of reacting species directly in the reaction vessel. For the synthesis of this compound from 3-mercaptobenzoic acid and thionyl chloride, in situ FTIR can track the disappearance of the carboxylic acid's characteristic C=O stretch and the appearance of the acyl chloride's higher-frequency C=O band. This provides precise data on reaction initiation, kinetics, endpoint, and the stability of intermediates without the need for offline sampling.

In Situ Raman and UV-Vis Spectroscopy: These techniques provide complementary information. Raman spectroscopy is particularly useful for monitoring changes in non-polar bonds and can be used in aqueous or solvent-heavy systems. Time-resolved UV-Vis spectroscopy can track the evolution of chromophoric species, which is valuable for studying reactions involving aromatic compounds. ed.ac.uk

Advanced Mass Spectrometry: The coupling of reaction systems (especially flow reactors) to mass spectrometers allows for the identification of transient intermediates and low-concentration byproducts that are often missed by other techniques. This is essential for elucidating complex reaction networks and identifying pathways that lead to impurities.

By applying these advanced analytical methods, researchers can gain unprecedented insight into the kinetics and thermodynamics of reactions involving this compound. This knowledge is vital for rationally designing more efficient and selective synthetic protocols and for fine-tuning the fabrication of next-generation materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-mercaptobenzoyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Verify glove integrity before use .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Segregate waste and transfer to certified hazardous waste management services to prevent environmental contamination .

- Emergency Measures : Immediate rinsing of exposed skin/eyes with water for 15+ minutes, followed by medical consultation .

Q. How can researchers design a synthesis protocol for this compound derivatives?

- Methodological Answer :

- Reaction Optimization : Start with benzoic acid precursors (e.g., 3-mercaptobenzoic acid) and use thionyl chloride (SOCl₂) under anhydrous conditions. Monitor reaction progress via TLC or FT-IR for carbonyl (C=O) and thiol (-SH) group transformations.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate derivatives. Confirm purity via HPLC (>95%) and NMR spectroscopy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify characteristic peaks: C=O (~1750 cm⁻¹), S-H (~2550 cm⁻¹), and C-Cl (~750 cm⁻¹).

- NMR : ¹H NMR (CDCl₃) for aromatic protons (δ 7.2–8.1 ppm) and ¹³C NMR for carbonyl (δ ~165 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns using ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Experiments : Compare reaction outcomes at pH 2–10 using buffered solutions. Track hydrolysis rates via UV-Vis spectroscopy (λmax = 270 nm for thioester intermediates).

- Data Analysis : Apply kinetic modeling (e.g., pseudo-first-order kinetics) to quantify pH-dependent degradation. Reconcile discrepancies by verifying buffer ionic strength and temperature control .

- Example Table :

| pH | Hydrolysis Rate (s⁻¹) | Dominant Product |

|---|---|---|

| 2 | 0.0012 | Benzoic acid |

| 7 | 0.0045 | Thioester |

| 10 | 0.012 | Disulfide |

Q. What strategies mitigate side reactions during nucleophilic acyl substitution with this compound?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.

- Temperature Control : Maintain reactions at 0–5°C to slow competing disulfide formation.

- Additives : Introduce catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity with amines or alcohols .

- Case Study : A 2023 study achieved 85% yield in synthesizing 3-mercaptobenzamide by using triethylamine as a base and stoichiometric control .

Q. How do steric and electronic effects influence the stability of this compound in storage?

- Methodological Answer :

- Steric Analysis : Bulky substituents on the benzene ring reduce susceptibility to nucleophilic attack.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) stabilize the carbonyl group, while electron-donating groups (e.g., -OCH₃) accelerate decomposition.

- Experimental Validation : Conduct accelerated stability studies (40°C, 75% RH) with derivatives and compare degradation via HPLC .

Data Contradiction Analysis

Q. Why do literature reports vary on the melting point of this compound?

- Methodological Answer :

- Purity Assessment : Differences in purification methods (e.g., recrystallization vs. sublimation) impact observed melting points.

- Instrument Calibration : Verify DSC or melting point apparatus calibration across studies.

- Hypothesis Testing : Reproduce synthesis and purification steps from conflicting studies to isolate variables .

Best Practices for Publication

Q. How should researchers present spectroscopic data for this compound in journals?

- Methodological Answer :

- IUPAC Compliance : Use systematic naming (e.g., benzoyl chloride derivatives) and avoid abbreviations.

- Data Reproducibility : Include detailed experimental conditions (e.g., NMR solvent, temperature) and raw spectral files as supplementary material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.